4,4'-(4,5,6,7-Tetrabromo-1,1-dioxido-3H-2,1-benzoxathiole-3,3-diyl)bis(2-iodo-6-nitrophenol)
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Overview
Description
4,4’-(4,5,6,7-Tetrabromo-1,1-dioxido-3H-2,1-benzoxathiole-3,3-diyl)bis(2-iodo-6-nitrophenol) is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple halogen atoms (bromine and iodine) and nitro groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(4,5,6,7-Tetrabromo-1,1-dioxido-3H-2,1-benzoxathiole-3,3-diyl)bis(2-iodo-6-nitrophenol) typically involves multi-step organic reactions. The process begins with the bromination of a suitable benzoxathiole precursor, followed by iodination and nitration steps. Each step requires specific reaction conditions, such as the use of bromine or iodine reagents, acidic or basic catalysts, and controlled temperatures to ensure the desired substitution reactions occur efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and reagent concentrations) is essential to achieve high yields and purity. Additionally, purification techniques such as recrystallization, chromatography, or distillation are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4,4’-(4,5,6,7-Tetrabromo-1,1-dioxido-3H-2,1-benzoxathiole-3,3-diyl)bis(2-iodo-6-nitrophenol) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are optimized based on the specific reaction being performed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups yields amino derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Scientific Research Applications
4,4’-(4,5,6,7-Tetrabromo-1,1-dioxido-3H-2,1-benzoxathiole-3,3-diyl)bis(2-iodo-6-nitrophenol) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural features.
Mechanism of Action
The mechanism by which 4,4’-(4,5,6,7-Tetrabromo-1,1-dioxido-3H-2,1-benzoxathiole-3,3-diyl)bis(2-iodo-6-nitrophenol) exerts its effects involves interactions with specific molecular targets and pathways. The presence of halogen atoms and nitro groups allows the compound to interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Tetrabromophenol Blue: A related compound with similar brominated benzoxathiole structure but different functional groups.
Tetrabromobisphenol A: Another brominated compound used in various industrial applications.
Iodonitrophenol Derivatives: Compounds with similar iodo and nitro functional groups but different core structures.
Uniqueness
4,4’-(4,5,6,7-Tetrabromo-1,1-dioxido-3H-2,1-benzoxathiole-3,3-diyl)bis(2-iodo-6-nitrophenol) is unique due to its combination of brominated benzoxathiole core with iodo and nitro substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H23NNa2O6S2 |
---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
disodium;4-[3-methyl-N-(4-sulfonatobutyl)anilino]butane-1-sulfonate |
InChI |
InChI=1S/C15H25NO6S2.2Na/c1-14-7-6-8-15(13-14)16(9-2-4-11-23(17,18)19)10-3-5-12-24(20,21)22;;/h6-8,13H,2-5,9-12H2,1H3,(H,17,18,19)(H,20,21,22);;/q;2*+1/p-2 |
InChI Key |
DPXDJGUFSPAFJZ-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC(=CC=C1)N(CCCCS(=O)(=O)[O-])CCCCS(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
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